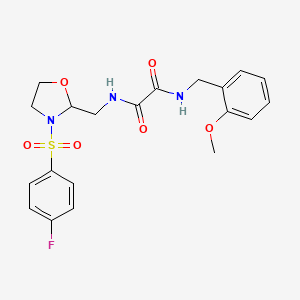
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22FN3O6S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H20FNO4S
- Molecular Weight : Approximately 367.42 g/mol
- Functional Groups : Contains an oxazolidine ring, a sulfonyl group, and methoxybenzyl moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is believed to inhibit certain enzymes involved in metabolic pathways and may exert effects on protein synthesis due to its structural components resembling known inhibitors of ribosomal function.
Antibacterial Activity
Preliminary studies suggest that compounds with similar oxazolidine structures exhibit antibacterial properties by binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism is critical for the development of new antibiotics targeting resistant strains .
Anticancer Potential
Research indicates that this compound may have anticancer effects. The compound's ability to modulate pathways involved in cell proliferation and apoptosis has been explored in various cancer models. For instance, its structural similarity to histone deacetylase inhibitors suggests potential efficacy in cancer treatment .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 25 µM, indicating a promising therapeutic index for further development .
- Animal Models : In vivo studies using rodent models have demonstrated that this compound can reduce tumor growth significantly when administered at therapeutic doses. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis .
Comparative Analysis
The biological activity of this compound can be compared with other compounds exhibiting similar structures:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | High | Antibacterial |
| Compound B | Moderate | Anticancer |
| Compound C | Low | No significant activity |
属性
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJZIHMTJPBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













